molecular formula C6H9ClFNO2 B2821238 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride CAS No. 2309448-09-5

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2821238
CAS No.: 2309448-09-5
M. Wt: 181.59
InChI Key: NTHIKRZKVCFTAM-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H8FNO2·HCl. It is a fluorinated derivative of tetrahydropyridine, which is a heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride typically involves the fluorination of piperidinyl olefins. One common method is the treatment of piperidinyl olefins with Selectfluor, a fluorinating agent. The reaction conditions usually involve the use of a solvent such as acetonitrile and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted tetrahydropyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-Tetrahydropyridine: A non-fluorinated analog with similar structural features but different chemical properties.

    5-Chloro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride: A chlorinated analog with different reactivity and biological activity.

    5-Bromo-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride: A brominated analog with distinct chemical and biological properties.

Uniqueness

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHIKRZKVCFTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309448-09-5
Record name 5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride
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